4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid
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Overview
Description
4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid is a chemical compound with a complex structure that includes a bromine atom, a propanoyl group, an amino group, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid typically involves multiple steps. One common method starts with the bromination of propionic acid to form 3-bromopropionic acid. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a propyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-[(3-oxopropanoyl)amino]-2-hydroxybenzoic acid.
Reduction: Formation of 4-[(3-propanoyl)amino]-2-hydroxybenzoic acid.
Substitution: Formation of 4-[(3-substituted propanoyl)amino]-2-hydroxybenzoic acid.
Scientific Research Applications
4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-hydroxybenzoic acid: Shares a similar structure but lacks the propanoyl and amino groups.
3-Bromopropionic acid: Contains the bromopropanoyl group but lacks the hydroxybenzoic acid moiety.
4-Amino-3-hydroxybenzoic acid: Contains the amino and hydroxybenzoic acid groups but lacks the bromopropanoyl group
Uniqueness
4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6951-41-3 |
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Molecular Formula |
C10H10BrNO4 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
4-(3-bromopropanoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H10BrNO4/c11-4-3-9(14)12-6-1-2-7(10(15)16)8(13)5-6/h1-2,5,13H,3-4H2,(H,12,14)(H,15,16) |
InChI Key |
BDBBPLOIQSRMKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCBr)O)C(=O)O |
Origin of Product |
United States |
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